![molecular formula C13H9Cl2NO3 B2896695 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-38-3](/img/structure/B2896695.png)
5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
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Overview
Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and carboxylic acid group (COOH). It also seems to have chloro (Cl) and benzyl (C7H7) substituents .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyridine ring attached to a benzyl group and a carboxylic acid group. The presence of chloro groups suggests that the molecule may have regions of polarity .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like carboxylic acid and chloro substituents, might undergo various chemical reactions including esterification, nucleophilic substitution, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like carboxylic acid and chloro groups) would influence its properties .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include “5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them valuable in developing new useful derivatives for cancer treatment .
Antibacterial Activity
“5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides”, a derivative of “5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid”, has been found to exhibit potent antibacterial activity against pathogenic Gram-negative bacteria . This includes bacteria like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi .
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.
Interaction with Amino Acid Residues
The ligand “5-chloro-indole” moiety stacks between the amino acid residues Trp531 and Phe583 inside the hydrophobic pocket forming pi-H interaction with Val471 . This interaction could be potentially useful in the development of new drugs.
Future Directions
Mechanism of Action
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOWCJHDNIYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid |
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